molecular formula C25H23FN4O B11033711 4-Amino-1-(3-fluorophenyl)-7-[4-(propan-2-YL)phenyl]-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

4-Amino-1-(3-fluorophenyl)-7-[4-(propan-2-YL)phenyl]-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

Cat. No.: B11033711
M. Wt: 414.5 g/mol
InChI Key: GAALAUUTIFLCCC-UHFFFAOYSA-N
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Description

4-Amino-1-(3-fluorophenyl)-7-[4-(propan-2-YL)phenyl]-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(3-fluorophenyl)-7-[4-(propan-2-YL)phenyl]-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazoloquinoline structure, followed by the introduction of the amino, fluorophenyl, and propan-2-yl phenyl groups through various substitution reactions. Common reagents used in these steps include halogenated precursors, amines, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(3-fluorophenyl)-7-[4-(propan-2-YL)phenyl]-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-Amino-1-(3-fluorophenyl)-7-[4-(propan-2-YL)phenyl]-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Industry: The compound’s properties make it suitable for use in materials science, such as in the development of advanced polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Amino-1-(3-fluorophenyl)-7-[4-(propan-2-YL)phenyl]-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazoloquinoline derivatives, which share the core structure but differ in their substituents. Examples include:

  • 4-Amino-1-(3-chlorophenyl)-7-[4-(propan-2-YL)phenyl]-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one
  • 4-Amino-1-(3-methylphenyl)-7-[4-(propan-2-YL)phenyl]-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

Uniqueness

The uniqueness of 4-Amino-1-(3-fluorophenyl)-7-[4-(propan-2-YL)phenyl]-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H23FN4O

Molecular Weight

414.5 g/mol

IUPAC Name

4-amino-1-(3-fluorophenyl)-7-(4-propan-2-ylphenyl)-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one

InChI

InChI=1S/C25H23FN4O/c1-14(2)15-6-8-16(9-7-15)17-10-21-23(22(31)11-17)24(27)20-13-28-30(25(20)29-21)19-5-3-4-18(26)12-19/h3-9,12-14,17H,10-11H2,1-2H3,(H2,27,29)

InChI Key

GAALAUUTIFLCCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC3=C(C(=O)C2)C(=C4C=NN(C4=N3)C5=CC(=CC=C5)F)N

Origin of Product

United States

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